molecular formula C10H8F3IO B14821996 1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene

1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene

Cat. No.: B14821996
M. Wt: 328.07 g/mol
InChI Key: PVFGGIBEMBXLES-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene typically involves several steps:

    Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethyl group.

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with the iodinated benzene derivative under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.

Scientific Research Applications

1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclopropoxy group can introduce steric effects, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

1-Cyclopropoxy-3-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Iodo-2-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different reactivity and applications.

    1-Iodo-3,5-bis(trifluoromethyl)benzene:

    1-Cyclopropoxy-2-iodo-3-(trifluoromethyl)benzene: A positional isomer with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

Properties

Molecular Formula

C10H8F3IO

Molecular Weight

328.07 g/mol

IUPAC Name

1-cyclopropyloxy-3-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3IO/c11-10(12,13)9-7(14)2-1-3-8(9)15-6-4-5-6/h1-3,6H,4-5H2

InChI Key

PVFGGIBEMBXLES-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)C(F)(F)F

Origin of Product

United States

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